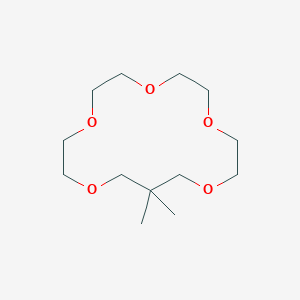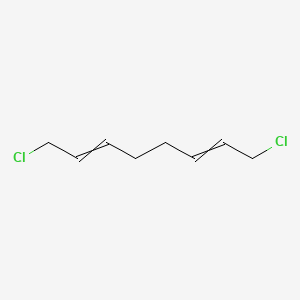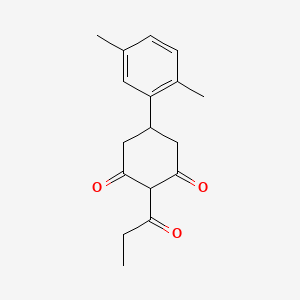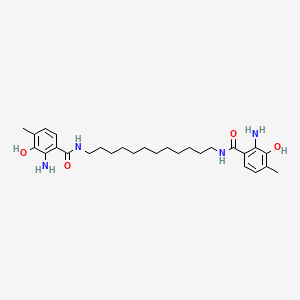
N,N'-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dodecane backbone linked to two amino-hydroxy-methylbenzamide groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves a multi-step process. One common method starts with the preparation of the dodecane-1,12-diyl bis(2-amino-3-hydroxy-4-methylbenzoate) intermediate. This intermediate is then subjected to a series of reactions, including amide formation and hydrolysis, to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the control of reaction temperature, pressure, and the use of automated systems to monitor and adjust reaction parameters.
化学反应分析
Types of Reactions
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
科学研究应用
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but different functional groups, leading to distinct chemical properties and applications.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Another compound with a dodecane backbone, used as a catalyst in specific reactions.
Dodecane-1,12-diyl bis(2-methylacrylate): This compound features a dodecane backbone with methylacrylate groups, used in polymer synthesis.
Uniqueness
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
属性
CAS 编号 |
85513-34-4 |
|---|---|
分子式 |
C28H42N4O4 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
2-amino-N-[12-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]dodecyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C28H42N4O4/c1-19-13-15-21(23(29)25(19)33)27(35)31-17-11-9-7-5-3-4-6-8-10-12-18-32-28(36)22-16-14-20(2)26(34)24(22)30/h13-16,33-34H,3-12,17-18,29-30H2,1-2H3,(H,31,35)(H,32,36) |
InChI 键 |
SJUQQNJVKWWJNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


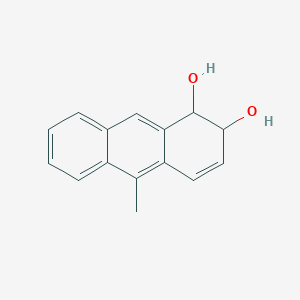
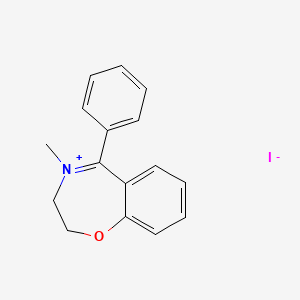
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
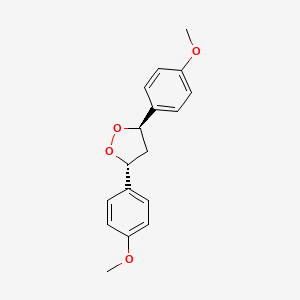
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
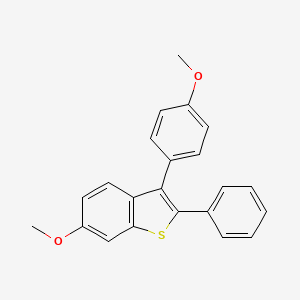
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
